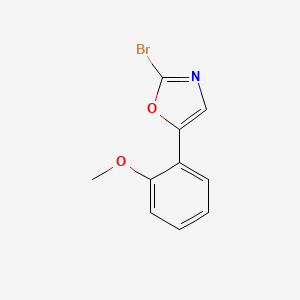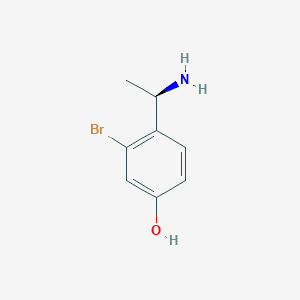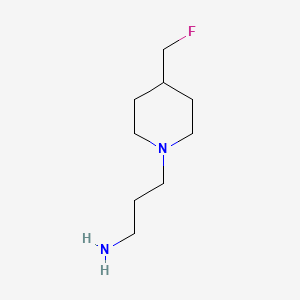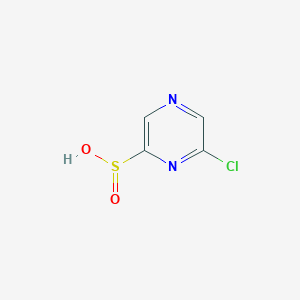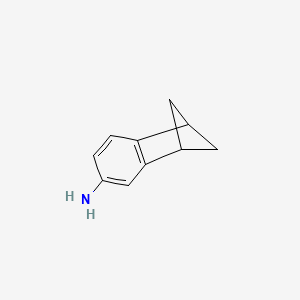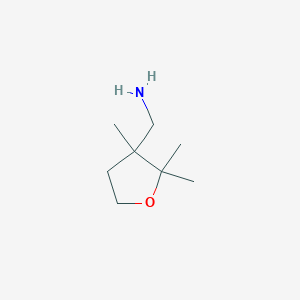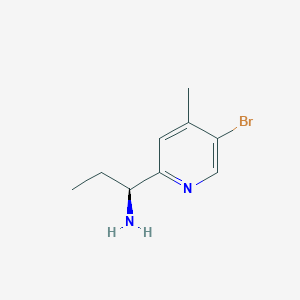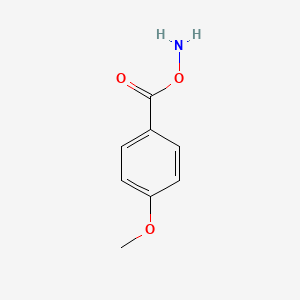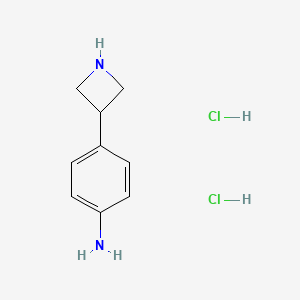![molecular formula C15H12Br3N3O B12975933 2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12975933.png)
2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: , also known by its CAS number 291539-98-5 , is a complex heterocyclic compound. Let’s break down its structure:
Chemical Formula: CHBrClN
Molecular Weight: 508.43 g/mol
Melting Point: Not available
Density: Not available
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2,4,6-tribromoaniline with 2,3-dibromopropionitrile to form the desired product. The detailed reaction conditions and mechanisms are beyond the scope of this article, but it’s fascinating how chemists manipulate molecules to create intricate structures.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods prioritize efficiency and scalability. Large-scale production of this compound may involve continuous flow processes, optimized reaction conditions, and purification techniques.
化学反応の分析
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.
Reduction: Can be reduced to form different derivatives.
Bromine: Used for halogenation reactions.
Hydrogenation Catalysts: Employed in reduction processes.
Strong Bases: Facilitate substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Researchers have explored various derivatives, each with unique properties.
科学的研究の応用
Chemistry:
Building Blocks: Used as a building block for more complex molecules.
Pharmaceutical Research: Investigated for potential drug candidates due to its structural diversity.
Biological Activity: Studied for its effects on cellular processes.
Target Identification: Researchers explore its interactions with biological macromolecules.
Materials Science: May find applications in materials with specific properties.
作用機序
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
特性
分子式 |
C15H12Br3N3O |
|---|---|
分子量 |
490.0 g/mol |
IUPAC名 |
2,5,6-trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H12Br3N3O/c1-6-7(2)21(13-10(17)4-9(16)5-11(13)18)14-12(6)15(22)20-8(3)19-14/h4-5H,1-3H3,(H,19,20,22) |
InChIキー |
JHAXAANNLAMWEO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=C(C=C(C=C3Br)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


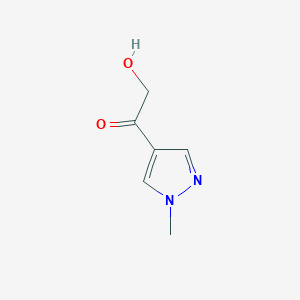
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)
